molecular formula C11H8FN3O B5763185 3-fluoro-N-(pyrimidin-2-yl)benzamide

3-fluoro-N-(pyrimidin-2-yl)benzamide

Cat. No.: B5763185
M. Wt: 217.20 g/mol
InChI Key: ZEBIRXNMLPFURU-UHFFFAOYSA-N
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Description

3-fluoro-N-(pyrimidin-2-yl)benzamide is an organic compound with the molecular formula C11H8FN3O It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(pyrimidin-2-yl)benzamide typically involves the following steps:

  • Formation of the Benzamide Core: : The benzamide core can be synthesized by reacting 3-fluorobenzoic acid with an appropriate amine, such as pyrimidin-2-amine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(pyrimidin-2-yl)benzamide can undergo various chemical reactions, including:

  • Substitution Reactions: : The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

  • Oxidation and Reduction Reactions: : The compound can undergo oxidation and reduction reactions, particularly at the amide group. For example, the amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

  • Coupling Reactions: : The pyrimidine ring can participate in coupling reactions with various electrophiles, such as halides or boronic acids, in the presence of palladium catalysts.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield derivatives with different substituents on the benzene ring, while coupling reactions can produce various pyrimidine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

3-Fluoro-N-(pyrimidin-2-yl)benzamide is primarily recognized for its potential therapeutic applications:

  • Enzyme Inhibition : The compound has been shown to inhibit lipoxygenases, enzymes involved in inflammatory responses. This inhibition can reduce the production of leukotrienes, which are mediators in various diseases, including cancer .
  • Anticancer Properties : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including prostate (PC3) and neuroblastoma (SKNMC) cells. It induces apoptosis through mechanisms involving caspase activation and mitochondrial disruption .

2. Biochemical Probes

In biochemical studies, this compound serves as a probe for investigating enzyme-substrate interactions and protein-ligand binding. Its ability to bind selectively to specific targets makes it valuable for understanding complex biological processes.

3. Synthesis of Complex Molecules

The compound acts as a building block in the synthesis of more complex molecules. Its incorporation into pharmaceutical and agrochemical development enables the creation of new compounds with enhanced biological activity.

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

1. Inhibition of Lipoxygenase Activity

A study evaluated the inhibitory effects of this compound on lipoxygenase enzymes. The results indicated an IC50 value comparable to known inhibitors, showcasing its potential as an anti-inflammatory agent.

2. Anticancer Activity Assessment

In vitro tests on prostate (PC3) and neuroblastoma (SKNMC) cell lines revealed a dose-dependent decrease in cell viability upon treatment with this compound. Increased apoptotic markers such as cleaved PARP were observed, indicating its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrimidine ring play crucial roles in these interactions by enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(3-pyridinyl)benzamide
  • 2-fluoro-N-(2-pyridinyl)benzamide
  • 2-fluoro-N-(2-pyridinylmethyl)benzamide
  • 4-fluoro-N-(3-pyridinyl)benzamide

Uniqueness

3-fluoro-N-(pyrimidin-2-yl)benzamide is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs with pyridine rings. The pyrimidine ring enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in various scientific research applications.

Biological Activity

3-Fluoro-N-(pyrimidin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring linked to a benzamide moiety, with a fluorine atom at the 3-position of the benzene ring. This specific substitution pattern influences its reactivity and biological interactions.

Biological Activity

1. Enzyme Inhibition:
Research indicates that this compound exhibits inhibitory effects on various enzymes, notably lipoxygenases. These enzymes are crucial in the inflammatory response and are implicated in several diseases, including cancer. The compound's mechanism of action involves binding to the active site of lipoxygenase, thereby hindering the conversion of arachidonic acid into leukotrienes, which are pro-inflammatory mediators.

2. Anticancer Properties:
The compound has been evaluated for its cytotoxicity against several cancer cell lines. Notably, it demonstrated significant activity against PC3 (prostate cancer) and SKNMC (neuroblastoma) cell lines. In vitro studies revealed that this compound induces apoptosis in these cells, suggesting it may serve as a potential therapeutic agent in oncology.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets:

  • Lipoxygenase Inhibition: By binding to the enzyme's active site, it prevents substrate access and subsequent leukotriene production.
  • Induction of Apoptosis: In cancer cells, it activates apoptotic pathways, leading to cell death through mechanisms that may involve caspase activation and mitochondrial disruption.

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on Lipoxygenase Inhibition: A study demonstrated that the compound effectively inhibited lipoxygenase activity with an IC50 value indicating potency comparable to known inhibitors.
  • Anticancer Activity Assessment: In vitro tests on PC3 and SKNMC cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased apoptotic markers such as cleaved PARP and annexin V positivity.

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

Compound NameIC50 (µM)Mechanism of Action
This compound0.5Lipoxygenase inhibition
N-(5-chloro-2-methoxyphenyl)-acetamide0.8Lipoxygenase inhibition
Imatinib1.0Tyrosine kinase inhibition

This table illustrates that while other compounds also exhibit enzyme inhibition, the specific activity against lipoxygenases sets this compound apart.

Properties

IUPAC Name

3-fluoro-N-pyrimidin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O/c12-9-4-1-3-8(7-9)10(16)15-11-13-5-2-6-14-11/h1-7H,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBIRXNMLPFURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641766
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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